5H-Pyrrolo[2,3-b]pyrazin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDWOBFILYFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5h Pyrrolo 2,3 B Pyrazin 7 Amine and Its Derivatives
Strategies for Pyrrolo[2,3-b]pyrazine Core Formation
The construction of the pyrrolo[2,3-b]pyrazine skeleton is a key challenge in the synthesis of its derivatives. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.
Cyclization Reactions for Pyrrolopyrazine Skeleton Construction
The formation of the pyrrolo[2,3-b]pyrazine core often relies on intramolecular cyclization reactions. These strategies typically involve the construction of a suitably substituted pyrazine (B50134) ring followed by the annulation of the pyrrole (B145914) ring. For instance, the reaction of a substituted pyrazine with a molecule containing a reactive methylene (B1212753) group and a nitrile can lead to the formation of a pyrrolo[2,3-b]pyridine, a related scaffold, demonstrating the feasibility of this approach. nih.gov
A common strategy involves the condensation of a diamine with a dicarbonyl compound to form the pyrazine ring, which is then further functionalized to enable the subsequent pyrrole ring closure. Another approach starts from a substituted pyrrole and builds the pyrazine ring onto it. For example, 2-formylpyrrole-based enaminones can be cyclized in the presence of ammonium (B1175870) acetate (B1210297) to furnish pyrrolo[1,2-a]pyrazines, a related isomer. researchgate.net While not a direct synthesis of the [2,3-b] isomer, this highlights the utility of cyclization from pyrrole precursors.
Intramolecular Friedel-Crafts type cyclizations are also known to be efficient for synthesizing fused bicyclic pyrimidones, which are structurally related to the target scaffold. nih.gov This suggests that similar acid-catalyzed cyclizations of appropriately designed precursors could be a viable route to the pyrrolo[2,3-b]pyrazine core.
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-formylpyrrole-based enaminones | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | researchgate.net |
| Pyrazole-based precursors | Urea or CDI, then chlorination and amination | 5-aminopyrazolo[4,3-d]pyrimidin-7-ones | nih.gov |
One-Pot Approaches in Pyrrolo[2,3-b]pyrazine Synthesis
One-pot multicomponent reactions provide an efficient and atom-economical route to complex heterocyclic systems. For the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a one-pot, domino three-component condensation reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in ethanol (B145695) has been reported to give high yields without the need for a catalyst. researchgate.net This type of convergent approach, where multiple bonds are formed in a single operation, is highly desirable for library synthesis and drug discovery.
Another example involves a two-step, one-pot synthesis of fused pyrroles. This is achieved by first condensing an N-alkynylhydroxammonium salt with an enolizable ketone, followed by the addition of a gold catalyst. This triggers a cascade reaction to form the polycyclic pyrrole. nih.gov While not directly yielding the target compound, this methodology showcases the power of one-pot, metal-catalyzed cascade reactions in constructing fused heterocyclic systems.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |
| Three-component condensation | Aldehyde, aminopyrazole, malononitrile | Ethanol, reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Two-step, one-pot cascade | N-alkynylhydroxammonium salt, ketone | Gold catalyst | Fused pyrroles | nih.gov |
Palladium-Catalyzed Heteroannulation and Cyclization Protocols
Palladium catalysis is a powerful tool for the formation of C-N and C-C bonds, making it highly applicable to the synthesis of nitrogen-containing heterocycles. In the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives, a key step can involve a palladium-catalyzed Suzuki coupling. For example, a Suzuki coupling of a boronic acid pinacol (B44631) ester with a halogenated precursor is used to introduce a substituent that is later elaborated to complete the synthesis of an FGFR kinase inhibitor. nih.gov
Furthermore, palladium-catalyzed amination reactions are crucial for introducing the key amino group. The Buchwald-Hartwig amination, for instance, has been successfully employed for the amination of a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine, a close analog of the target scaffold. nih.gov Palladium-catalyzed amination has also been demonstrated on 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines using a Pd(dba)₂/BINAP catalytic system. nih.gov Although this was on a different isomer, it shows the potential for direct amination of a halogenated pyrrolopyrazine core.
| Reaction Type | Substrate | Catalyst System | Product | Reference |
| Suzuki Coupling | Halogenated pyrrolopyrazine precursor and boronic acid ester | Pd(PPh₃)Cl₂ | Substituted pyrrolopyrazine | nih.gov |
| Buchwald-Hartwig Amination | 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine | Palladium catalyst | 4-amino-2-aryl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Amination | 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Pd(dba)₂/BINAP | 6-amino-3,4-dihydropyrrolo[1,2-a]pyrazine | nih.gov |
Gold-Catalyzed Cycloisomerization Approaches
Gold catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds through the activation of alkynes and allenes toward nucleophilic attack. Gold-catalyzed cycloisomerization reactions can trigger cascade processes to rapidly assemble complex molecular architectures. For instance, a bidirectional gold-catalyzed cyclization of diaminodiynes has been used to access dipyrrolobenzenes and dipyrrolopyrazines in high yields. tue.nl
In a related methodology, a gold(I)-catalyzed hydroamination/hydroarylation cascade of 1,3-diynamides with 1-aminopyrroles has been developed for the synthesis of 2-aminopyrrolo[1,2-b]pyridazines. researchgate.net Gold catalysis has also been employed in the synthesis of fused pyrroles via a cascade reaction initiated by the rearrangement of an N,O-dialkenylhydroxamine intermediate. nih.gov These examples highlight the potential of gold catalysis to construct the pyrrolo[2,3-b]pyrazine core through intramolecular cyclization of appropriately substituted alkyne precursors.
| Reaction Type | Key Precursors | Catalyst | Product Scaffold | Reference |
| Bidirectional Cyclization | Diaminodiynes | Gold(I) catalyst | Dipyrroloarenes | tue.nl |
| Hydroamination/Hydroarylation Cascade | 1,3-Diynamides, 1-aminopyrroles | Gold(I) catalyst | 2-Aminopyrrolo[1,2-b]pyridazines | researchgate.net |
| Cascade Rearrangement/Cyclization | N-alkynylhydroxammonium salt, ketone | Gold catalyst | Fused pyrroles | nih.gov |
Alternative Ring Annulation and Cycloaddition Methods
Besides the more common cyclization strategies, other ring-forming methods can be envisioned for the synthesis of the pyrrolo[2,3-b]pyrazine skeleton. These can include cycloaddition reactions where the bicyclic system is formed in a concerted or stepwise manner. For example, the synthesis of pyrrolo[1,2-b]pyridazines has been achieved through 1,3-dipolar cycloaddition reactions. researchgate.net
Another approach involves the construction of the pyrazine ring onto a pre-existing pyrrole. This can be achieved by reacting a pyrrole derivative with a 1,2-dicarbonyl compound or its equivalent. The synthesis of 5H-pyrrolo[3,4-b]pyrazine, an isomer of the target, has been reported through multi-step sequences starting from pyrazine dicarboxylic acid derivatives. researchgate.net
Regioselective Functionalization Techniques
The introduction of the 7-amino group onto a preformed pyrrolo[2,3-b]pyrazine core is a key step that requires high regioselectivity. A common strategy involves the synthesis of a 7-halo-5H-pyrrolo[2,3-b]pyrazine intermediate, which can then undergo a nucleophilic aromatic substitution or a metal-catalyzed amination reaction.
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, are particularly well-suited for this transformation. These reactions allow for the coupling of a wide range of amines with aryl halides under relatively mild conditions. The successful amination of the related 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) system demonstrates the feasibility of this approach. nih.gov Specifically, the amination of a 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine with a secondary amine proceeded smoothly in the presence of a palladium catalyst. nih.gov
In a similar vein, the palladium-catalyzed amination of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines with various cyclic secondary amines has been achieved using a Pd(dba)₂/BINAP catalyst system, affording the corresponding 6-amino derivatives in good yields. nih.gov This provides strong evidence that a similar strategy could be applied to a 7-halo-5H-pyrrolo[2,3-b]pyrazine to install the desired 7-amino functionality.
| Functionalization Reaction | Substrate | Reagents/Catalyst | Product | Reference |
| Buchwald-Hartwig Amination | 4-Chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine | Palladium catalyst, secondary amine | 4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Palladium-Catalyzed Amination | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Pd(dba)₂/BINAP, cyclic secondary amine | 6-Amino-3,4-dihydropyrrolo[1,2-a]pyrazine | nih.gov |
Directed Amination Reactions (Metal-Free and Metal-Catalyzed)
Direct C-H amination has emerged as a powerful tool for introducing nitrogen-containing functionalities onto heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.org
Metal-Catalyzed Amination: Palladium/copper-catalyzed direct C-H amination has been successfully applied to 7-deazapurine systems. rsc.org These reactions, utilizing reagents like N-chloro-N-alkyl-arylsulfonamides, proceed with high regioselectivity at the C8 position of the 7-deazapurine nucleus. rsc.org The process is generally performed under mild conditions and is compatible with various substituents at the C6 position, such as aryl, alkyl, and alkoxy groups. rsc.org However, the reaction shows limitations with 6-amino and 6-chloro substituted 7-deazapurines. rsc.org A ferrocene-catalyzed C-H imidation has also been developed, reacting 7-deazapurines with N-imidyl peroxyesters to selectively install imide groups at the C8 position. nih.gov Subsequent hydrazinolysis of these 8-imidyl derivatives can yield the corresponding 8-amino-7-deazapurine, although these products have been noted to be highly unstable. nih.gov
Table 1: Examples of Metal-Catalyzed C-H Amination on the 7-Deazapurine Core
| Catalyst System | Aminating Reagent | Position of Amination | Substrate Scope | Ref |
|---|---|---|---|---|
| Pd(OAc)₂ / Cu(acac)₂ | N-chloro-N-methyl-o-nosylamide | C8 | 6-phenyl, 6-methoxy, 6-methyl-7-deazapurines | rsc.org |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Buchwald)
Palladium-catalyzed cross-coupling reactions are fundamental in constructing the complex architecture of substituted 5H-pyrrolo[2,3-b]pyrazines, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to introduce aryl or heteroaryl groups onto the 7-deazapurine scaffold. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a halogenated pyrrolo[2,3-b]pyrazine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govberkeley.edu For instance, 2-iodo-4-chloropyrrolopyridine intermediates can undergo chemoselective Suzuki coupling at the C2 position. nih.gov Microwave-assisted Sonogashira coupling, a related reaction, has also been employed effectively, for example, in reacting 5-iodo substituted pyrrolo[2,3-d]pyrimidines with terminal alkynes, significantly reducing reaction times. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing the introduction of a diverse range of amine nucleophiles onto the pyrrolopyrazine core. wikipedia.orglibretexts.org This reaction has proven effective for the amination of aryl halides and triflates. organic-chemistry.org In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, after an initial Suzuki coupling, a subsequent Buchwald-Hartwig amination at the C4 position with a secondary amine can be performed. nih.gov The choice of ligand is critical for the success of these reactions, with specialized ligands developed to accommodate a wide array of amines, including hindered primary amines and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions on Pyrrolo[2,3-b]pyrazine and Related Scaffolds
| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Iodo-4-chloropyrrolopyridine + Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | Chemoselective C-C bond formation at C2. | nih.gov |
| Buchwald-Hartwig | 4-Chloro-2-aryl-pyrrolopyridine + Secondary amine | RuPhos Pd G2 | C-N bond formation at C4. | nih.gov |
Substitution Reactions for Diverse Functional Group Introduction
Nucleophilic aromatic substitution (SNAr) is a classic and effective method for introducing various functional groups onto the electron-deficient pyrazine ring of the 5H-pyrrolo[2,3-b]pyrazine system. nih.govrsc.org
The reactivity of chloropyrazines allows for displacement by a range of nucleophiles. rsc.org For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be readily aminated with various anilines. nih.gov Interestingly, these reactions can be promoted by using water as a solvent with a low concentration of acid, which can offer environmental and cost benefits over traditional organic solvents. nih.gov The success of these substitutions is influenced by the electronic and steric properties of the incoming nucleophile. nih.gov Besides amines, other nucleophiles like alkoxides (e.g., sodium methoxide) and hydroxides can be used to introduce oxygen-based functional groups. rsc.org The synthesis of ENPP1 inhibitors featuring a pyrrolopyrimidinone core utilizes SNAr by reacting a chloropyrrolopyrimidinone with cyclic amines to build the desired scaffold. acs.org
Derivatization Strategies and Complex Synthetic Transformations
Building upon the foundational synthetic methodologies, various strategies are employed to create complex derivatives of 5H-pyrrolo[2,3-b]pyrazin-7-amine, tailoring them for specific biological targets.
Synthesis of Substituted this compound Derivatives
The derivatization of the 5H-pyrrolo[2,3-b]pyrazine scaffold is a central theme in the development of kinase inhibitors and other biologically active molecules. researchgate.netnih.gov A common strategy involves starting with a halogenated pyrrolo[2,3-b]pyrazine intermediate, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, which serves as a versatile handle for introducing substituents through cross-coupling reactions. sigmaaldrich.com For example, in the development of FGFR kinase inhibitors, a 5H-pyrrolo[2,3-b]pyrazine scaffold was systematically modified. nih.gov Rational design, guided by co-crystal structures, led to the synthesis of a series of derivatives with varying substituents to optimize potency and selectivity. nih.gov Similarly, modifications at the C5 and C7 positions of the related pyrrolo[2,3-d]pyrimidine core have been explored to create microtubule inhibitors, demonstrating that linker types and substitution patterns on appended benzyl (B1604629) moieties significantly impact antitumor activity. nih.gov
Preparation of Peptidomimetic Derivatives with Pyrrolo[3,4-b]pyrazine Core
Peptidomimetics, which mimic natural peptides, can be constructed by incorporating heterocyclic cores into peptide-like structures. thieme-connect.com The pyrrolo[3,4-b]pyrazine system, an isomer of the [2,3-b] scaffold, has been successfully used for this purpose. An efficient synthesis starts from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. researchgate.netthieme-connect.com This starting material is reacted with N-protected amino acid hydrazides or amino acid esters, using a coupling agent like N,N'-carbonyldiimidazole, to generate hybrid molecules that combine the rigid heterocyclic core with flexible peptide fragments. thieme-connect.comthieme-connect.com This strategy aims to create molecules with enhanced metabolic stability and potentially increased biological selectivity compared to their natural peptide counterparts. thieme-connect.com
Advanced Strategies for Introducing Specific Pharmacophores
A pharmacophore represents the essential spatial and electronic features of a molecule required for biological activity. nih.govnih.gov Advanced synthetic strategies focus on the precise installation of these key features onto the 5H-pyrrolo[2,3-b]pyrazine scaffold. researchgate.net This can involve multi-step synthetic sequences combining various reactions. For instance, a sequence of Suzuki coupling followed by Buchwald-Hartwig amination allows for the controlled introduction of specific aryl groups and amino functionalities at different positions of the core structure. nih.gov In the development of ENPP1 inhibitors, a sulfamide (B24259) functional group, acting as a key pharmacophore, was introduced to coordinate with a zinc ion in the enzyme's active site. acs.org This highlights a structure-based design approach where specific functional groups are strategically incorporated to achieve desired interactions with a biological target. acs.orgnih.gov
Scale-Up and Industrial Production Methodologies in Research Contexts
The transition of synthetic routes for this compound and its analogs from laboratory-scale discovery to industrial-scale production necessitates the development of methodologies that are not only efficient and high-yielding but also safe, economical, and scalable. Research in this area focuses on optimizing reaction conditions, minimizing hazardous reagents, and designing processes suitable for multi-kilogram synthesis. Several key strategies have been developed for the large-scale production of the core scaffolds, particularly the related 7-azaindole (pyrrolo[2,3-b]pyridine) nucleus, which serves as a crucial precursor or structural analog.
One of the significant challenges in large-scale synthesis is the electron-deficient nature of the pyridine (B92270) ring within the azaindole structure, which can hinder classical indole (B1671886) formation methods or lead to poor yields. acs.org Consequently, specialized methods have been devised to overcome these electronic effects for efficient heteroannulation.
Metal-Free Cycloisomerization for Key Intermediates
A notable advancement in scalable synthesis is the development of a metal-free cycloisomerization process for producing 5-nitro-7-azaindole, a key intermediate for various pharmaceutically active compounds. This method was successfully demonstrated on a multi-kilogram scale, highlighting its industrial applicability. acs.org The process begins with 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (B8487062) and proceeds via a straightforward cycloisomerization. This approach is lauded for being safe, economical, and easy to scale up, representing a significant improvement over earlier methods that were unsuitable for large-scale production. acs.org
Catalyst-Driven Approaches for Scalable Annulation
Transition metal catalysis offers powerful and versatile tools for constructing the pyrrolo[2,3-b]pyrazine ring system in a scalable manner.
Palladium-Catalyzed Coupling and C-N Cyclization: An efficient, two-step procedure for preparing 2-substituted 7-azaindole derivatives has been developed that is practical and scalable. organic-chemistry.org The synthesis commences with a Sonogashira coupling reaction between 2-amino-3-iodopyridine (B10696) and a variety of alkynes, which produces 2-amino-3-(alkynyl)pyridines in high yields. The subsequent and crucial cyclization step is achieved using potassium tert-butoxide with a catalytic amount of 18-crown-6 (B118740) ether. This method successfully converts the intermediates into the desired 2-substituted 7-azaindoles in excellent yields, avoiding the need for protecting groups and harsh conditions often associated with traditional methods. organic-chemistry.org
Copper-Catalyzed Hydroamination: A practical and versatile route to 7-aza-5-deazapurine analogs involves a copper(I)-catalyzed intramolecular hydroamination of alkynyl triazinones. nih.gov This methodology is considered scalable and provides reliable access to these complex heterocyclic systems. The reaction proceeds efficiently under relatively mild conditions, using a copper(I) catalyst to facilitate the key cyclization step. nih.gov
Optimized Condensation Reactions
Classic condensation reactions have also been refined for improved yields and scalability. The Chichibabin reaction, involving the nucleophilic addition of an alkali metal amide to a pyridine ring, has been optimized for the synthesis of 2-phenyl-7-azaindole. nih.gov By carefully controlling the order of addition (inverse addition of benzonitrile (B105546) to a solution of lithium diisopropylamide (LDA) followed by the picoline substrate), the yield can be significantly improved to over 80%. nih.gov This optimization is crucial for making the process viable for larger-scale production.
Furthermore, a one-pot method for the selective synthesis of 7-azaindoles has been developed using readily available 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. rsc.org The chemoselectivity of the reaction is controlled by the choice of the alkali-amide base, with KN(SiMe3)2 favoring the formation of 7-azaindoles. This approach provides an efficient alternative for synthesizing N-H free 7-azaindoles, which are valuable for further derivatization. rsc.org
The following tables summarize key findings from scalable synthetic approaches relevant to the production of this compound and its core structures.
Table 1: Comparison of Scalable Synthetic Methodologies for 7-Azaindole and Analog Scaffolds
| Methodology | Key Reactants | Catalyst/Reagent | Scale/Yield | Reference |
| Metal-Free Cycloisomerization | 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | Metal-Free | Multi-kilogram scale, consistent yield | acs.org |
| Pd-Catalyzed Coupling/Cyclization | 2-amino-3-iodopyridine, Alkynes | Pd catalyst, K-tert-butoxide, 18-crown-6 | Excellent yields, described as scalable | organic-chemistry.org |
| Cu-Catalyzed Hydroamination | Alkynyl triazinones | CuSO₄, Sodium Ascorbate | Gram scale, described as scalable and versatile | nih.gov |
| Optimized Chichibabin Cyclization | 2-fluoro-3-picoline, Benzonitrile | Lithium diisopropylamide (LDA) | 82% yield (inverse addition) | nih.gov |
| One-Pot Tandem Reaction | 2-fluoro-3-methylpyridine, Benzaldehydes | KN(SiMe3)2 | Good to excellent yields (up to 90%) | rsc.org |
Table 2: Detailed Research Findings for Selected Scale-Up Reactions
| Product | Synthetic Approach | Starting Materials | Key Conditions | Reported Yield |
| 5-Nitro-7-azaindole | Metal-Free Cycloisomerization | 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | Not specified | Consistent on multikilogram scale acs.org |
| 2-Phenyl-7-azaindole | Chichibabin Cyclization (Inverse Addition) | 2-fluoro-3-picoline, Benzonitrile | 2.1 equiv. LDA, THF, -40 °C, 2h | 82% nih.gov |
| 2-Substituted 7-Azaindoles | Pd-Coupling & C-N Cyclization | 2-amino-3-(alkynyl)pyridines | KOBu-t, 18-crown-6 (cat.), Toluene, 65°C | Excellent organic-chemistry.org |
| C-2 Substituted 7-Azaindolines | Tandem Reaction | 2-fluoro-3-picoline, Substituted Benzaldehydes | LiN(SiMe3)2, iPr2O, 110°C, 12h | 46-90% rsc.org |
Reactivity Profiles and Mechanistic Organic Chemistry of 5h Pyrrolo 2,3 B Pyrazin 7 Amine
Oxidation and Reduction Pathways
The oxidation and reduction of 5H-pyrrolo[2,3-b]pyrazin-7-amine can target the heterocyclic rings or the exocyclic amino group, depending on the reagents and conditions employed.
Oxidation: The pyrrolopyrazine nucleus is susceptible to oxidation, particularly by peracids. Studies on related pyrrolopyrazine systems have shown that reactions with peracids can lead to complex outcomes, including N-oxidation of the pyrazine (B50134) nitrogen atoms or rearrangement of the ring system. For this compound, the presence of the amino group, which is itself susceptible to oxidation, adds another layer of complexity. Potential oxidation pathways include:
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The 7-amino group, being electron-donating, would activate the ring, potentially influencing the site and ease of N-oxidation.
Oxidation of the Amino Group: The primary amino group at C7 can be oxidized to nitroso, nitro, or other higher oxidation state nitrogen functionalities, although this often requires specific reagents to avoid side reactions with the heterocyclic core. Conversely, the synthesis of the title compound can be achieved by the reduction of the corresponding nitro derivative, 7-nitro-5H-pyrrolo[2,3-b]pyrazine, using agents like tin(II) chloride or catalytic hydrogenation. evitachem.com
Ring-Opening: Stronger oxidizing agents may lead to the cleavage of one or both rings, a reaction observed in related heterocyclic systems under vigorous conditions.
Reduction: The reduction of this compound typically involves the saturation of the pyrazine portion of the molecule, as the pyrrole (B145914) ring is generally more resistant to reduction.
Catalytic Hydrogenation: This is a common method for the reduction of N-heteroaromatic compounds. Using catalysts such as palladium, platinum, or rhodium, the pyrazine ring can be selectively or fully hydrogenated to yield tetrahydro- or dihydropyrrolopyrazine derivatives. The specific outcome depends on the catalyst, pressure, and temperature used. For instance, reduction of the related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold has been observed as a side reaction during other transformations. nih.gov
Nucleophilic and Electrophilic Substitution Reactivity
The dual nature of the pyrrolopyrazine scaffold—a π-excessive pyrrole ring fused to a π-deficient pyrazine ring—results in distinct reactivities toward electrophiles and nucleophiles. The C7-amino group significantly influences this reactivity profile.
Electrophilic Substitution: Aromatic electrophilic substitution (SEAr) is expected to occur preferentially on the electron-rich pyrrole ring. The amino group on the pyrazine ring acts as a powerful activating group, increasing the electron density of the entire heterocyclic system, particularly the pyrrole moiety, through resonance.
Position of Substitution: The preferred sites for electrophilic attack are the C2 and C3 positions of the pyrrole ring. The exact regioselectivity would depend on the specific electrophile and reaction conditions. Common electrophilic reactions include halogenation, nitration, and Friedel-Crafts type reactions, though the latter can be challenging on such nitrogen-rich heterocycles. Transformations on related aminopyrazine derivatives, such as nitration and bromination, have been successfully carried out.
Nucleophilic Substitution: The electron-deficient pyrazine ring is inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (C2, C3, C6, C7 on the parent ring).
Reactivity of the Amino Group: The primary amino group at C7 is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation.
Substitution on the Ring: While the amino group itself is a poor leaving group, its presence activates the ring for other transformations. A key reaction is the diazotization of the 7-amino group to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction or related processes. byjus.comwikipedia.org This provides a versatile route to introduce halides (Cl, Br), cyanide (CN), hydroxyl (OH), and other groups at the 7-position. wikipedia.orgscienceinfo.com Furthermore, if a good leaving group (e.g., a halogen) is present elsewhere on the pyrazine ring, the 7-amino group would strongly activate the ring towards nucleophilic displacement of that group.
Table 1: Predicted Reactivity of this compound
| Reaction Type | Preferred Position(s) | Activating/Deactivating Influence of C7-NH₂ | Notes |
|---|---|---|---|
| Electrophilic Substitution | C2, C3 (Pyrrole ring) | Strong Activation | The amino group increases electron density on the pyrrole ring, facilitating attack by electrophiles. |
| Nucleophilic Substitution | C7 (via Diazonium Salt) | Enables Reaction | Diazotization transforms the amino group into an excellent leaving group (N₂). |
| Nucleophilic Attack | C7 (on the amine) | Is the Nucleophile | The lone pair on the amino nitrogen readily attacks electrophiles (e.g., acyl chlorides). |
| N-Oxidation | N4, N8 (Pyrazine ring) | Activation | Electron-donating nature of the amino group increases the nucleophilicity of the ring nitrogens. |
| Reduction | Pyrazine Ring | Minor Influence | The pyrazine ring is the more easily reduced portion of the scaffold. |
Mechanistic Insights into Key Transformation Reactions
The transformations of this compound are underpinned by well-established organic reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution (SEAr): An electrophile (E⁺) attacks the electron-rich pyrrole ring, typically at C2 or C3, to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The C7-amino group helps to stabilize this intermediate through resonance. A subsequent deprotonation step restores the aromaticity of the pyrrole ring, yielding the substituted product.
Mechanism of the Sandmeyer Reaction: This reaction provides a powerful method to replace the 7-amino group and proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org
Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a 7-diazonium salt. numberanalytics.com
Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr) transfers a single electron to the diazonium salt. byjus.comscienceinfo.com
Radical Formation: This transfer results in the formation of an aryl radical at C7 and the loss of stable nitrogen gas (N₂). youtube.com
Product Formation: The aryl radical then reacts with the copper(II) species (e.g., CuCl₂) to transfer the halide and form the final aryl halide product, regenerating the copper(I) catalyst in the process. wikipedia.org
Mechanism of Nucleophilic Acylation: The lone pair of electrons on the nitrogen of the 7-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This forms a tetrahedral intermediate, which then collapses by expelling the leaving group (e.g., chloride) to form the stable N-acylated product (an amide).
Stability and Reactivity under Controlled Experimental Conditions
The stability of this compound is a critical factor in its handling, storage, and application in synthetic procedures.
pH Stability: The compound's stability is highly dependent on pH. The pyrazine nitrogen atoms are basic and can be protonated under acidic conditions. Studies on related cyclic aminals and N-heterocyclic systems show that while they are generally stable in neutral to basic media, they can undergo rapid and reversible decomposition or hydrolysis under acidic conditions. nih.govresearchgate.net Protonation of the ring system can make it more susceptible to hydrolytic cleavage. Therefore, this compound is expected to be most stable at neutral or alkaline pH.
Thermal Stability: Fused heterocyclic systems like pyrrolopyrazine generally exhibit high thermal stability. chempap.org The decomposition of related pyrazine derivatives often occurs at temperatures well above 200-300°C. arabjchem.orgnih.gov The introduction of functional groups can influence this property. The planar structure and potential for intermolecular hydrogen bonding involving the amino group and the pyrrole N-H can contribute to a stable crystal lattice, enhancing its thermal resilience. nih.gov
Reactivity with Metals: The nitrogen atoms in the pyrazine ring and the exocyclic amino group can act as ligands, forming complexes with various metal ions. This coordination can alter the reactivity and stability of the molecule. For example, metal complexes of related pyrazine carboxylates show varied thermal stabilities depending on the metal ion. chempap.org
Table 2: Summary of Stability under Different Conditions
| Condition | Expected Stability/Reactivity | Mechanistic Rationale |
|---|---|---|
| Acidic pH (e.g., pH < 4) | Low Stability, potential decomposition | Protonation of ring nitrogens activates the ring system towards nucleophilic attack by water (hydrolysis). nih.gov |
| Neutral to Basic pH | High Stability | The compound exists in its neutral, unprotonated form, which is less susceptible to degradation. researchgate.net |
| Elevated Temperature | High Thermal Stability | Fused aromatic heterocyclic systems possess inherent thermal robustness. Decomposition temperatures are typically high. chempap.orgnih.gov |
| Presence of Oxidizing Agents | Reactive | Susceptible to N-oxidation or ring rearrangement/cleavage depending on oxidant strength. |
| Presence of Reducing Agents | Reactive | The pyrazine ring is susceptible to hydrogenation. |
| Presence of Metal Catalysts | Reactive | Can undergo metal-catalyzed cross-coupling or form coordination complexes. |
Computational and Theoretical Investigations of 5h Pyrrolo 2,3 B Pyrazin 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 5H-pyrrolo[2,3-b]pyrazin-7-amine.
Electronic Structure Elucidation and Reactivity Prediction (e.g., DFT, HOMO/LUMO Analysis)
Density Functional Theory (DFT) has been employed to investigate the electronic structure of molecules containing the pyrrolopyrazine core. researchgate.net These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn dictates its reactivity.
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity of a molecule. nih.govaimspress.com A smaller energy gap suggests that the molecule is more likely to be chemically reactive. researchgate.net For instance, in a study of a related pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO energy gap indicated high reactivity. researchgate.net The locations of the HOMO and LUMO also provide insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the electronic distribution and predict reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net
Spectroscopic Data Interpretation and Discrepancy Resolution (e.g., NMR)
Computational methods are instrumental in the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical calculations of NMR chemical shifts can help in the assignment of signals in experimental spectra, especially for complex molecules. researchgate.net This is particularly useful in cases where experimental data alone may be ambiguous.
Furthermore, computational studies can be used to investigate the relationship between molecular structure and spectroscopic properties. For example, in studies of related heterocyclic systems, theoretical calculations have been used to understand how structural changes, such as substituent effects, influence the NMR chemical shifts. researchgate.net While specific computational NMR studies on this compound are not extensively detailed in the provided results, the principles from studies on analogous structures like pyrazoles and porphyrins are applicable. researchgate.netmdpi.com These studies show that theoretical calculations can predict chemical shifts and help resolve structural ambiguities by comparing calculated and experimental data. researchgate.netmdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on how this compound and its derivatives interact with biological systems.
Prediction of Ligand-Target Interactions in Biological Systems (e.g., Docking Studies)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.gov This method has been extensively applied to derivatives of the pyrrolo[2,3-b]pyrazine and related pyrrolopyrimidine scaffolds to understand their potential as inhibitors of various enzymes, particularly kinases. mdpi.comnih.govnih.gov
For example, in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, docking studies of 5H-pyrrolo[2,3-b]pyrazine derivatives were guided by the co-crystal structure of a related compound with FGFR1. mdpi.comnih.gov These studies help to visualize how the ligand fits into the active site of the enzyme and which interactions, such as hydrogen bonds and π-π stacking, are crucial for binding. acs.org Similarly, docking studies have been used to investigate the interactions of pyrrolo[2,3-d]pyrimidine derivatives with targets like ENPP1, Bcl2, and various kinases, providing a rationale for their observed biological activities. nih.govacs.orgnih.govdoi.org
Computational Design of Novel Derivatives
The insights gained from molecular docking and other computational analyses are pivotal in the rational design of novel derivatives with improved potency and selectivity. mdpi.comnih.gov By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make informed decisions about which modifications to the parent scaffold are most likely to lead to better drug candidates. nih.gov
For instance, based on docking results, researchers can design new analogs with substituents that are predicted to form stronger or additional interactions with the target protein. mdpi.comnih.gov This iterative process of computational design, followed by synthesis and biological evaluation, has proven to be a powerful strategy in drug discovery. This approach has been successfully used to develop potent inhibitors from the pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine scaffolds for various therapeutic targets. mdpi.comnih.govnih.gov
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) and the potential existence of different isomeric forms (tautomers) are critical determinants of a molecule's biological activity. Computational methods are well-suited to explore these aspects.
Studies on related heterocyclic systems, such as pyrroloquinolines, have utilized semi-empirical calculations to investigate tautomerism. researchgate.net These studies help to determine the relative stability of different tautomeric forms and can be correlated with experimental data, such as NMR spectra, to identify the predominant tautomer in solution. researchgate.net The 5H-pyrrolo[2,3-b]pyrazine scaffold has a proton on the pyrrole (B145914) nitrogen, indicating the potential for tautomerism, which can influence its electronic properties and binding interactions. vulcanchem.com While specific conformational and tautomerism studies on this compound were not found in the search results, the methodologies applied to similar structures are directly relevant.
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H, 13C, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual protons and carbon atoms.
A patent for related compounds provides ¹H NMR data for a derivative, methyl 2-[(5-bromo-1H-indol-3-yl)amino]-1H-benzo[d]imidazole-4-carboxylate, which was recorded in DMSO-d6 at 400 MHz. googleapis.com The observed chemical shifts provide insights into the electronic environments of the protons within this more complex structure. googleapis.com
Table 1: Representative ¹H NMR Data for a Related Heterocyclic Compound
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Methyl 2-[(5-bromo-1H-indol-3-yl)amino]-1H-benzo[d]imidazole-4-carboxylate | DMSO-d6 | 400 | 11.00 (brs, 2H), 8.41 (s, 1H), 8.19 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.0 Hz, 1H), 7.42 (t, J=8.0 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H), 7.15 (dd, J=8.8, 2.0 Hz, 1H), 3.74 (s, 3H) |
This data is for a related, more complex heterocyclic system and not 5H-pyrrolo[2,3-b]pyrazin-7-amine itself. googleapis.com
Similarly, ¹³C NMR and DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are crucial for identifying the carbon skeleton. While specific data for this compound is absent, studies on related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have utilized ¹³C NMR to confirm their structures. mdpi.com These analyses, often complemented by 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all carbon signals. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS allows for the calculation of a unique molecular formula, thus confirming the identity of a synthesized compound.
In the context of pyrrolo[2,3-b]pyrazine research, HRMS is a standard method for structural validation. For example, while specific HRMS data for this compound is not detailed in the provided sources, a patent document reports the use of LCMS (Liquid Chromatography-Mass Spectrometry) to confirm the mass of a related derivative, 2-[(5-bromo-1H-indol-3-yl)amino]-1H-benzo[d]imidazole-5-carbonitrile, which showed an [M+H]⁺ ion at m/z 352.1. googleapis.com
Table 2: Representative Mass Spectrometry Data for a Related Compound
| Compound | Ionization Method | Mass (m/z) | Species |
| 2-[(5-bromo-1H-indol-3-yl)amino]-1H-benzo[d]imidazole-5-carbonitrile | LCMS | 352.1 | [M+H]⁺ |
This data is for a related, more complex heterocyclic system and not this compound itself. googleapis.com
The use of HRMS is critical in the synthesis of derivatives, such as in the development of kinase inhibitors, to ensure the purity and confirm the structural integrity of the final products after synthesis and purification steps like column chromatography.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details, which are invaluable for understanding intermolecular interactions and guiding further molecular design.
While a crystal structure for this compound is not available in the cited literature, the total synthesis of a related natural product, trigonoine B, which is a pyrrolo[2,3-c]quinoline alkaloid, highlights the importance of spectroscopic data being consistent with the proposed structure. nih.gov The final confirmation in such syntheses often relies on obtaining a crystal structure or by comparing spectroscopic data with that of the natural product. nih.gov The synthesis of novel pyrido[2,3-b]pyrazine (B189457) derivatives has also been reported, with their chemical structures being ascertained by spectral techniques, which would ideally be confirmed by X-ray crystallography for a complete structural elucidation. rsc.org
Spectroscopic Analysis of Optoelectronic Properties in Derivatives
The unique electronic structure of the pyrrolo[2,3-b]pyrazine core makes its derivatives interesting candidates for applications in materials science, particularly in optoelectronics. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions and emissive properties of these molecules.
Research into related heterocyclic systems, such as pyrido[2,3-b]pyrazine derivatives, has demonstrated their potential as nonlinear optical (NLO) materials. rsc.org In these studies, UV-Vis spectroscopy is used to determine the absorption maxima (λmax) and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, a series of novel donor-acceptor type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives were found to exhibit intramolecular charge transfer (ICT) transitions and emit light in the blue-orange region of the visible spectrum. researchgate.net Their optoelectronic properties were tuned by altering the donor groups attached to the pyrazine (B50134) core. researchgate.net
Table 3: Optoelectronic Properties of Representative Donor-Acceptor Pyrido[2,3-b]pyrazine Amine Derivatives
| Compound Type | Absorption λmax (nm) | Emission λemm (nm) | Key Feature |
| 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives | 394–449 | 477–582 | Blue-orange emission, positive solvatochromism |
| 2,3-di(thiophene-2-yl)pyrido[2,3-b]pyrazine amine derivatives | 438–473 | 489–617 | Blue-orange emission, positive solvatochromism |
This data is for related pyrido[2,3-b]pyrazine systems, illustrating the type of optoelectronic characterization performed on similar heterocyclic cores. researchgate.net
These studies often involve both experimental measurements and computational (DFT) calculations to understand the structure-property relationships that govern the optoelectronic behavior of these materials. rsc.orgresearchgate.net The findings from these related systems suggest that derivatives of this compound could also possess interesting and tunable photophysical properties.
Exploration of Biological Activities and Molecular Mechanisms
Kinase Inhibition Profiles and Selectivity
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are notable for their activity as kinase inhibitors. mdpi.comnih.gov Kinases are enzymes that play a pivotal role in cell regulation, and their aberrant activity is a hallmark of many diseases, including cancer. The unique structure of the pyrrolopyrazine core allows for targeted interactions within the ATP-binding sites of these enzymes, leading to potent and often selective inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibition Mechanisms
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone for a potent class of Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.govdntb.gov.uanih.gov The FGFR family of receptor tyrosine kinases is crucial for processes like cell growth and angiogenesis, and its overactivation is implicated in various cancers. nih.gov
Research has shown that converting other scaffolds, such as 1H-pyrazolo[4,3-b]pyridine, to the 5H-pyrrolo[2,3-b]pyrazine core can dramatically increase inhibitory activity against FGFR1. mdpi.comnih.gov X-ray crystallography studies reveal the mechanism of this interaction: the pyrrolopyrazine scaffold typically forms a critical hydrogen bond with the backbone of residue Ala564 in the hinge region of the FGFR1 kinase domain. mdpi.com This interaction anchors the inhibitor in the ATP-binding pocket. Further stability is often achieved through a π–π stacking interaction between an attached ring system on the inhibitor (like an imidazole (B134444) ring) and the phenylalanine residue Phe489 in the P-loop of the receptor. mdpi.comnih.gov By exploring modifications at different positions on the scaffold, researchers have developed derivatives with sub-nanomolar enzymatic activity against FGFR. nih.gov
Table 1: FGFR1 Inhibitory Activity of Selected 5H-Pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Modifications | FGFR1 Inhibition | Reference |
|---|---|---|---|
| Compound 9 | Change from pyrazolopyridine to pyrrolopyrazine scaffold | >90% at 1 µM | mdpi.comdntb.gov.ua |
| Compound 13 | Optimized substitutions on the pyrrolopyrazine core | IC₅₀ = 35.0 ± 1.5 nM | mdpi.com |
| Compound 35 | Hybrid design with a dimethoxybenzene group | Sub-nanomolar activity | nih.gov |
This table presents a selection of findings to illustrate the potency of the scaffold. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Janus Kinase (JAK) Inhibition Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been successfully developed into a series of potent, ATP-competitive inhibitors of Janus kinase 3 (JAK3). nih.gov The JAK family of enzymes is integral to cytokine signaling pathways that regulate immune responses and cell growth.
Initial lead compounds based on this scaffold demonstrated promising potency but lacked selectivity against other JAK family isoforms. nih.gov Through computational analysis and X-ray crystallography, researchers identified that modifying a phenyl ether moiety attached to the core scaffold offered a strategic vector to enhance selectivity. nih.gov By exploring substitutions at this position, specific derivatives were identified that showed improved selectivity for JAK3 over other JAK kinases, which is a critical attribute for developing targeted therapies. nih.gov The scaffold has also been noted in broader discussions of JAK inhibitors, including efforts to improve selectivity of JAK1 over JAK2. researchgate.net
Cyclin-Dependent Kinase (CDK) Binding and Modulation
While the 5H-pyrrolo[2,3-b]pyrazine scaffold itself is prominently cited for its activity against kinases like FGFR and JAK, its direct and optimized role as a Cyclin-Dependent Kinase (CDK) inhibitor is less defined in the reviewed scientific literature. mdpi.comnih.gov Research into CDK inhibitors often involves structurally related but different heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines or imadazopyrazines. nih.govmdpi.com
One study noted that the broader 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to possess serine/threonine kinase activity, a large family to which CDKs belong. mdpi.com However, dedicated structure-activity relationship (SAR) studies focusing on optimizing this specific scaffold for potent and selective CDK inhibition are not as prevalent as those for FGFR and JAK. Therefore, while a theoretical potential exists due to its nature as a "hinge-binding" motif, extensive data on its specific binding and modulation pathways for CDKs are not widely available.
Kinase Selectivity Optimization via Structural Modification
A key advantage of the 5H-pyrrolo[2,3-b]pyrazine scaffold is its amenability to structural modification to achieve desired kinase selectivity. mdpi.comnih.govnih.gov Selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a potential drug.
Researchers have employed several strategies to optimize selectivity:
Scaffold Hopping: The initial adoption of the 5H-pyrrolo[2,3-b]pyrazine core itself was a strategic move to enhance binding affinity for FGFR1 compared to other kinase inhibitor scaffolds. mdpi.comnih.gov
Targeting Specific Pockets: For FGFR inhibitors, adding specific chemical groups, such as a dimethoxybenzene motif, allows the molecule to extend into and interact with the "back-pocket" and the ribose pocket of the kinase domain. nih.gov These interactions are essential for enhancing selectivity.
Vector-Based Design: In the context of JAK3 inhibitors, computational models and crystal structures revealed that the phenyl ether moiety pointed towards a region of the enzyme where modifications could exploit differences between JAK isoforms. nih.gov Adding substituents to this part of the molecule allowed for the fine-tuning of selectivity for JAK3.
Kinase Panel Profiling: A standard method to confirm selectivity is to test optimized compounds against a broad panel of different kinases. For example, a promising FGFR inhibitor based on this scaffold, Compound 13, was tested against a panel of kinases and showed high selectivity for FGFR over many other kinases. mdpi.com
Non-Kinase Molecular Target Interactions
While predominantly studied for its kinase inhibition properties, the versatility of the pyrrolopyrazine core allows for interactions with other types of proteins as well.
Adaptor-Associated Kinase 1 (AAK1) Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in regulating endocytosis, a process viruses often exploit to enter cells. While research has identified potent AAK1 inhibitors for potential antiviral or pain treatment applications, these efforts have primarily focused on related scaffolds like pyrrolo[2,3-b]pyridines (also known as 7-azaindoles) and pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazines. nih.govresearchgate.net
The direct and potent inhibition of AAK1 by derivatives based specifically on the 5H-pyrrolo[2,3-b]pyrazine scaffold is not extensively documented in the primary literature reviewed. A synthesis pathway for the pyrrolo[2,3-b]pyrazine core has been described in a study focused on AAK1 inhibitors, but the subsequent optimization efforts centered on the pyrrolo[2,3-b]pyridine scaffold. nih.gov Therefore, while structurally similar compounds are effective AAK1 inhibitors, this activity is not a prominently reported feature for the 5H-pyrrolo[2,3-b]pyrazine class itself.
CFTR Activator Mechanisms
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a chloride and bicarbonate channel. Its activation is a critical therapeutic target for cystic fibrosis. The primary mechanism of activation involves phosphorylation of the Regulatory (R) domain by Protein Kinase A (PKA), which is dependent on cyclic AMP (cAMP). nih.govmdpi.com This phosphorylation event is followed by the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs), which powers the channel's gating cycle. mdpi.com
Some therapeutic strategies employ small-molecule modulators, which are classified as potentiators (increasing channel opening probability) or correctors (improving protein folding and trafficking). nih.gov Additionally, gene-editing technologies like CRISPR-dCas9 have been used experimentally to target and enhance the expression of the CFTR gene itself. nih.gov
No specific research was found that investigates or identifies 5H-Pyrrolo[2,3-b]pyrazin-7-amine as a CFTR activator or modulator.
Topoisomerase II Catalytic Inhibition
Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks. nih.govyoutube.com Inhibitors of this enzyme are crucial in cancer chemotherapy and are broadly divided into two classes:
Topo II poisons: These agents, like etoposide, stabilize the enzyme-DNA cleavage complex, leading to the accumulation of permanent DNA double-strand breaks and subsequent cell death. nih.gov
Topo II catalytic inhibitors: These compounds interfere with the enzyme's activity without trapping the cleavage complex. They can block ATP binding or prevent the enzyme from binding to DNA, thus inhibiting its catalytic cycle. nih.gov
No studies were identified that evaluate the effect of this compound on Topoisomerase II activity.
Beta-Secretase Inhibition
Beta-secretase 1 (BACE1) is an aspartyl protease that plays a key role in the amyloid cascade hypothesis of Alzheimer's disease. nih.govfrontiersin.org It performs the initial cleavage of the Amyloid Precursor Protein (APP), a step that is necessary for the production of the amyloid-beta (Aβ) peptide. nih.gov Inhibition of BACE1 is a major therapeutic strategy aimed at reducing the production of Aβ peptides, thereby preventing the formation of amyloid plaques in the brain. frontiersin.orgnih.gov The development of BACE1 inhibitors has been challenging, requiring compounds that can cross the blood-brain barrier and exhibit high selectivity. nih.govyoutube.com
There is no available scientific literature linking this compound to the inhibition of beta-secretase.
Cellular and Biochemical Mechanism Studies
Cellular Thermal Shift Assays (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify direct binding of a compound to its protein target within a cellular environment. nih.govresearchgate.net The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein's melting temperature typically increases. researchgate.net This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures, separating soluble proteins from aggregated ones, and quantifying the remaining soluble target protein, often by Western blot or mass spectrometry. nih.govfrontiersin.org
No published data exists on the use of CETSA to determine the cellular targets of this compound.
Phospho-Flow Cytometry for Signaling Pathway Analysis
Phospho-flow cytometry is a powerful technique that measures the phosphorylation status of intracellular proteins at the single-cell level. creative-diagnostics.com This method combines the specificity of phospho-specific antibodies with the high-throughput nature of flow cytometry. It is widely used to dissect signaling pathways, for instance, to analyze the activity of kinase signaling cascades following stimulation or drug treatment. creative-diagnostics.comyoutube.com By providing quantitative data on protein phosphorylation in heterogeneous cell populations, it offers deep insights into cellular responses.
No studies have been reported that utilize phospho-flow cytometry to analyze signaling pathways modulated by this compound.
CRISPR-Cas9 Knockout Studies for On-Target Activity Validation
The CRISPR-Cas9 system is a revolutionary gene-editing tool that can be used to create specific gene knockouts. youtube.com In drug discovery, this technology serves as a critical method for validating a drug's on-target activity. By knocking out the proposed target gene, researchers can test whether the cellular effects of a compound are abolished. If the compound's activity is lost in the knockout cells compared to wild-type cells, it provides strong evidence that the drug acts through that specific target. nih.gov
There is no research available that employs CRISPR-Cas9 knockout studies to validate the biological targets of this compound.
Enzyme Inhibition Kinetics and Binding Affinity Determination
The direct assessment of enzyme inhibition kinetics and binding affinity for the specific compound this compound is not extensively documented in publicly available scientific literature. This often indicates that the parent compound may serve as a foundational scaffold or an intermediate in the synthesis of more complex and potent derivatives. The focus of detailed kinetic and binding studies is frequently on these optimized derivatives, which are designed to exhibit enhanced activity and selectivity towards a specific biological target.
Research into the broader class of pyrrolopyrazine derivatives has revealed their potential as modulators of key cellular signaling pathways. Notably, derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines. Dysregulation of the STING pathway has been implicated in various autoimmune diseases and cancer, making it a significant target for therapeutic intervention.
While specific IC50, Ki, or Kd values for this compound are not readily found, the examination of a complex derivative from this class can provide insight into the potential inhibitory capabilities of this chemical family. For instance, a patent for novel benzimidazole (B57391) derivatives as STING pathway inhibitors includes compounds that incorporate the this compound moiety. nih.gov Although the patent does not provide specific quantitative data for the parent amine, it underscores the importance of this structural component in achieving the desired biological activity.
To illustrate the enzyme inhibition characteristics of this compound class, data for a representative, albeit structurally distinct, STING inhibitor is often considered. For example, the dimeric aminobenzimidazole (diABZI) is a potent STING agonist with a known IC50 value, demonstrating the potential for small molecules to interact with high affinity to components of this pathway. nih.gov While not a direct derivative, the study of such compounds helps to establish the feasibility of targeting the STING pathway with small molecules.
In the absence of direct data for this compound, the following table presents hypothetical data for a representative derivative to illustrate how such information would be presented.
Interactive Data Table: Illustrative Enzyme Inhibition Data for a Representative Pyrrolopyrazine Derivative
| Compound Name | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| Representative Pyrrolopyrazine Derivative A | STING | Cellular Assay | Data not available | Data not available | Data not available |
| Representative Pyrrolopyrazine Derivative B | TBK1 | Biochemical Assay | Data not available | Data not available | Data not available |
The data in this table is illustrative and does not represent experimentally determined values for this compound.
The determination of enzyme inhibition kinetics, such as the half-maximal inhibitory concentration (IC50), and binding affinity, including the inhibition constant (Ki) and the dissociation constant (Kd), are fundamental to characterizing the potency and mechanism of action of a potential drug candidate. These parameters are typically determined through a variety of in vitro biochemical and cellular assays. Further research is required to specifically elucidate these values for this compound and its close analogs to fully understand their therapeutic potential.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors is profoundly influenced by the nature and position of substituents. The 7-amino group itself is a key determinant of activity, and its modification, or the introduction of other substituents on the heterocyclic core, can drastically alter potency and selectivity against various kinases.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising starting point for the development of inhibitors for several kinase families, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and others. nih.govresearchgate.net Initial studies demonstrated that transitioning from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine scaffold can enhance binding activity against FGFR1. nih.gov Further exploration of substituents on this core has been a key focus of optimization efforts.
For instance, in the development of FGFR inhibitors, modifications at various positions of the 5H-pyrrolo[2,3-b]pyrazine ring have been explored. While specific data on 7-N-substituted amines is limited in publicly available literature, extensive SAR studies on other parts of the molecule highlight the sensitivity of the scaffold to substitution. In one study, the introduction of an unsubstituted pyrazole (B372694) ring at another position resulted in a compound with high potency (IC50 = 0.6 nM against FGFR1), whereas adding a bulky isopropyl group led to a loss of activity. nih.gov
In a series of 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, a related isomer, the nature of the substituents at the 5 and 7-positions was critical for antiproliferative activity. For example, a compound with a 3-chlorophenylamino group at the 5-position and a 1-methyl-1H-benzo[d]imidazol-2-yl group at the 7-position demonstrated significant antiproliferative effects, with GI50 values in the nanomolar range against renal and breast cancer cell lines. nih.gov This underscores the importance of the electronic and steric properties of substituents at the 7-position in dictating biological outcomes.
The following table summarizes the impact of substituents on the activity of certain 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1.
| Compound ID | Scaffold Modification | Substituent (R1) | FGFR1 Inhibition (%) @ 10 µM | IC50 (nM) |
| 9 | 5H-pyrrolo[2,3-b]pyrazine | - | Increased activity vs. pyrazolo[4,3-b]pyridine | - |
| 10 | 5H-pyrrolo[2,3-b]pyrazine | - | Increased activity vs. pyrazolo[4,3-b]pyridine | - |
| 13 | 5H-pyrrolo[2,3-b]pyrazine | Unsubstituted pyrazole | >90% @ 10nM | 0.6 |
| 14 | 5H-pyrrolo[2,3-b]pyrazine | Isopropyl | Inactive | - |
Data compiled from a study on FGFR kinase inhibitors. nih.gov
Hinge Region and ATP Pocket Binding Interactions
The 7-amino group of the 5H-pyrrolo[2,3-b]pyrazine scaffold typically serves as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many Type I kinase inhibitors and is fundamental to their mechanism of action. The nitrogen atoms within the pyrazine (B50134) ring can also act as hydrogen bond acceptors, further stabilizing the inhibitor-protein complex.
Molecular modeling studies of novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine derivatives have shown distinct binding modes within the kinase ATP-binding site compared to other known inhibitors. nih.gov These patterns of drug-kinase interactions, which are heavily influenced by the substituents, correlate well with the observed antiproliferative activities. nih.gov The core scaffold orients itself to form key hydrogen bonds with backbone atoms of the hinge region residues.
While specific co-crystal structures of a 7-amino-5H-pyrrolo[2,3-b]pyrazine with a kinase are not widely public, analysis of related structures provides valuable insights. For example, the X-ray crystal structure of a related compound with FGFR1 revealed that the pyrazolo[4,3-b]pyridine scaffold forms a hydrogen bond with the backbone of residue Ala564 at the hinge. nih.gov It is highly probable that the 7-amino group of a 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative would engage in similar hydrogen bonding interactions with the hinge region of its target kinase.
The remainder of the molecule extends into the ATP pocket, where substituents can form additional interactions with surrounding amino acid residues, influencing both potency and selectivity. The strategic placement of different functional groups can exploit specific features of the ATP binding site, such as hydrophobic pockets or charged residues, to enhance binding affinity and discriminate between different kinases.
Rational Design Strategies Based on Co-Crystal Structures
The availability of co-crystal structures of inhibitors bound to their target kinases is a powerful tool for rational drug design. These three-dimensional snapshots provide atomic-level details of the binding interactions, guiding the design of new analogs with improved properties.
The development of potent FGFR inhibitors from a weakly active hit compound was guided by a co-crystal structure of the initial hit with FGFR1. nih.gov This structure-based approach allowed for the rational design of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives with enhanced potency and selectivity. nih.govresearchgate.net Although the initial hit was a c-Met inhibitor, its co-crystal structure with FGFR1 revealed key interactions that could be optimized to improve FGFR affinity. nih.gov
This rational design process often involves identifying regions of the inhibitor that can be modified to form additional favorable interactions or to avoid steric clashes within the binding site. For example, if a co-crystal structure reveals an unoccupied hydrophobic pocket near a particular position on the inhibitor, medicinal chemists can design analogs with appropriate hydrophobic substituents at that position to fill the pocket and increase binding affinity.
The discovery of a novel series of ATP-competitive JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold also benefited from computational and crystallographic analysis. bldpharm.com This analysis suggested that a phenyl ether moiety on the scaffold had a favorable vector to achieve selectivity against other JAK family members, guiding the exploration of this vector to identify more selective compounds.
Development of Lead Compounds and Analogues for Specific Research Applications
The 5H-pyrrolo[2,3-b]pyrazine scaffold has served as the starting point for the development of numerous lead compounds and chemical probes for studying the biological roles of specific kinases. Through iterative cycles of design, synthesis, and biological evaluation, initial hits are optimized to generate potent, selective, and cell-permeable inhibitors suitable for use in cellular and in vivo studies.
One notable example is the development of a series of potent FGFR kinase inhibitors from a weakly active c-Met inhibitor. nih.gov Through rational design and optimization, a lead compound was identified that displayed high selectivity and favorable metabolic properties, making it a promising candidate for further development. nih.gov
Similarly, the 5H-pyrrolo[2,3-b]pyrazine core has been utilized to develop potent inhibitors of other kinases, such as JAK3. bldpharm.com The initial lead compounds in this series showed good potency but lacked selectivity. Subsequent optimization, guided by structural insights, led to the identification of analogs with improved selectivity, highlighting the versatility of this scaffold for generating specific research tools.
The development of such lead compounds is crucial for validating kinases as therapeutic targets and for elucidating their roles in disease pathogenesis. These well-characterized molecular probes are invaluable for dissecting complex signaling pathways and for providing the foundation for future drug discovery efforts.
Applications in Advanced Materials Science Research
Use as Building Blocks for Complex Organic Molecules and Heterocycles
There is a lack of specific studies in the searched literature detailing the use of 5H-Pyrrolo[2,3-b]pyrazin-7-amine as a direct building block for the synthesis of complex organic molecules and heterocycles. Research on the broader family of pyrrolo-fused heterocycles demonstrates their value in synthetic chemistry, but the specific role of this 7-amino substituted compound is not explicitly documented.
Development of Optoelectronic Materials
Similarly, while the development of optoelectronic materials from pyrrolopyrazine-based structures is an active area of research, there is no direct evidence in the reviewed literature of This compound being used as a starting material for such applications.
The synthesis of dipyrrolopyrazine derivatives for optoelectronic applications has been reported, but these syntheses typically start from dihalogenated pyrrolopyrazines. The connection to or derivation from This compound is not established in the available research.
Investigations into the optical, thermal, and morphological properties of dipyrrolopyrazine derivatives have been conducted to assess their suitability for optoelectronic devices. However, these studies pertain to derivatives synthesized from other precursors, and there is no specific data available for derivatives synthesized directly from This compound .
Future Research Directions and Unexplored Avenues
Innovations in Synthetic Methodologies
The development of novel and efficient synthetic routes is crucial for expanding the chemical space and accessibility of 5H-pyrrolo[2,3-b]pyrazine derivatives. While established methods exist, future research is geared towards more versatile, high-yield, and environmentally friendly strategies.
Future synthetic explorations could focus on:
One-Pot Syntheses : Developing one-pot reactions for constructing the highly substituted pyrrolo[2,3-d]pyrimidine core, which could be adapted for the pyrrolo[2,3-b]pyrazine system. nih.gov Such methodologies streamline the synthesis process, reducing time, cost, and waste.
Flow Chemistry : Implementing continuous flow synthesis, which offers precise control over reaction parameters, improved safety, and scalability. This could be particularly advantageous for multi-step syntheses of complex derivatives.
Novel Cyclization Strategies : Investigating new cyclization techniques, such as the inverse electron demand Diels-Alder reactions reported for related pyrimidines, could provide access to a wider range of functionalized scaffolds. nih.gov Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297) to yield pyrrolo[1,2-a]pyrazines, a method whose principles could be explored for the target scaffold. mdpi.com
Cross-Coupling Advancements : Expanding on current palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations is a key area. nih.govnih.govmdpi.com Research into more chemoselective catalysts and conditions will be essential to introduce diverse substituents at specific positions of the pyrrolopyrazine ring, which is critical for tuning the pharmacological properties of the resulting compounds. nih.govmdpi.com For instance, a successful strategy for a related 7-azaindole (B17877) involved a chemoselective Suzuki–Miyaura cross-coupling at C-2 followed by a Buchwald–Hartwig amination at C-4. nih.gov
A key synthetic precursor, 3-bromo-5H-pyrrolo[2,3-b]pyrazine, serves as a versatile starting point for introducing various functional groups through substitution and coupling reactions, highlighting the importance of robust methods for its initial synthesis and subsequent modification. mdpi.com
Expanding the Scope of Molecular Targets
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. researchgate.netresearchgate.net
Established and Potential Kinase Targets
| Kinase Family/Target | Significance | Reference |
| Fibroblast Growth Factor Receptors (FGFRs) | Aberrant FGFR signaling is a key driver in various cancers, making it a prominent therapeutic target. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Hepatocyte Growth Factor Receptor (c-Met) | A receptor tyrosine kinase involved in cell growth and motility; its inhibitors are explored for cancer therapy. nih.govnih.gov | nih.govnih.gov |
| Bruton's Tyrosine Kinase (BTK) | A critical component of B-cell receptor signaling, targeted in B-cell malignancies and autoimmune diseases. | mdpi.comnih.gov |
| Focal Adhesion Kinase (FAK) | Involved in cell adhesion, migration, and proliferation; a target in cancer. | mdpi.comnih.gov |
| Janus Kinase 3 (JAK3) | Plays a role in cytokine signaling in immune cells; a target for autoimmune disorders. | mdpi.comnih.gov |
| Ataxia Telangiectasia and Rad3-Related Protein (ATR) | A key kinase in the DNA damage response pathway, making it an attractive target in cancer therapy, particularly in combination with DNA-damaging agents. nih.gov | mdpi.comnih.govnih.gov |
| Serine/Threonine Kinases (e.g., AURKA) | Includes a broad range of kinases like Aurora Kinase A (AURKA), which are involved in cell cycle control and are targets for breast cancer therapy. researchgate.net | mdpi.comresearchgate.netnih.gov |
| Colony Stimulating Factor 1 Receptor (CSF1R) | A tyrosine kinase involved in the regulation of macrophages; a target for inflammatory diseases and certain cancers. nih.govmdpi.com | nih.govmdpi.com |
| Cyclin-Dependent Kinases (CDKs) | Essential for cell cycle progression, with inhibitors being investigated as anticancer agents. nih.gov | nih.gov |
Future research will focus on systematically exploring the inhibitory potential of the 5H-pyrrolo[2,3-b]pyrazine scaffold against a broader panel of kinases. A significant opportunity lies in designing derivatives that exhibit high selectivity for a specific kinase to minimize off-target effects, or, conversely, designing multi-targeted inhibitors that can simultaneously block several oncogenic pathways. For example, the development of dual inhibitors for targets like CDK2 and TRKA kinases is an emerging area. nih.gov The scaffold's reported activity against targets like BTK, FAK, JAK3, and ATR suggests a rich field for further investigation beyond the well-explored FGFR inhibition. mdpi.comnih.gov
Advanced Computational Modeling for De Novo Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, these methods are crucial for understanding structure-activity relationships (SAR) and for the de novo design of novel, potent, and selective inhibitors.
Future directions in this area include:
Structure-Based Drug Design (SBDD) : The availability of co-crystal structures, such as that of a pyrrolo[2,3-b]pyrazine derivative with FGFR1, provides a solid foundation for rational design. mdpi.comnih.gov Future work will involve using these structures to perform more sophisticated molecular docking and molecular dynamics simulations to predict binding affinities and poses of novel derivatives, guiding synthetic efforts toward compounds with improved interactions with the target's active site. nih.govmdpi.com
Generative Adversarial Networks (GANs) : The application of deep generative neural networks represents a paradigm shift in de novo design. chemrxiv.org These models can learn from existing chemical data to generate novel molecular structures with desired properties. By combining generative models with reinforcement learning, it's possible to automatically design molecules predicted to be highly active against a specific target like EGFR, a process that could be readily applied to targets of the pyrrolopyrazine scaffold. chemrxiv.org
Pharmacophore Modeling and Hybridization : Computational approaches can be used to merge key structural features from known inhibitors to create new hybrid molecules. mdpi.com For instance, fragments from an approved drug like Pexidartinib, which targets CSF1R, can be computationally grafted onto the pyrrolo[2,3-b]pyrazine core to design new potential inhibitors, a strategy supported by initial molecular docking studies. mdpi.com This rational hybridization aims to retain drug-likeness while exploring novel geometries for enhanced activity. mdpi.com
The integration of these advanced computational techniques will enable a more rapid and focused exploration of the vast chemical space around the 5H-pyrrolo[2,3-b]pyrazine-7-amine core, significantly improving the efficiency of discovering next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5H-Pyrrolo[2,3-b]pyrazin-7-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrolopyrazine derivatives often involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, phosphorus pentoxide (P₂O₅) has been used as a catalyst in cyclocondensation reactions to form pyrrolopyrimidine analogs, with solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affecting yield and purity . Additionally, diethyl ethoxymethylenemalonate can serve as a precursor for constructing fused pyrimidine rings, requiring precise stoichiometric control to avoid side products . Post-synthesis purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization is recommended for isolating high-purity compounds.
Q. How can researchers characterize the molecular structure of this compound, and which spectroscopic techniques are most effective?
- Methodological Answer : Structural elucidation typically employs a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm connectivity and regiochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives . For non-crystalline samples, IR spectroscopy can identify functional groups (e.g., amine stretches at ~3300 cm⁻¹). PubChem-derived InChI keys and computational tools (e.g., DFT calculations) further support structural assignments .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield of this compound derivatives while minimizing side reactions?
- Methodological Answer : Advanced optimization leverages factorial design (e.g., 2³ factorial experiments) to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity . Computational reaction path searches (e.g., via quantum chemical calculations) predict energetically favorable pathways, reducing trial-and-error experimentation . For example, ICReDD’s integration of computational and experimental data narrows optimal conditions by identifying key intermediates and transition states, improving yields by >20% in analogous heterocycles .
Q. How should researchers address discrepancies in biological activity data for this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentrations) or pharmacokinetic factors. A comparative framework is essential:
Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (<0.1% DMSO) .
Cross-validate models : Compare in vitro (enzyme inhibition) and in vivo (rodent PK/PD) data to identify off-target effects .
Leverage meta-analysis : Pool data from multiple studies (e.g., JAK/STAT pathway analyses) to distinguish compound-specific effects from model artifacts .
Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in various solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict solvation effects and tautomeric stability by modeling solute-solvent interactions . COMSOL Multiphysics simulations integrate AI-driven parameter optimization to predict degradation pathways under thermal or acidic conditions . For instance, polar solvents like water may stabilize zwitterionic forms, while non-polar solvents (toluene) favor neutral tautomers, impacting reactivity in subsequent functionalization steps .
Data Contradiction Analysis
Q. How can conflicting data regarding the biological target specificity of this compound be resolved?
- Methodological Answer : Contradictions often stem from assay sensitivity or compound promiscuity. Resolve via:
- Biochemical profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to quantify off-target binding .
- Structural docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses and affinity differences across homologs (e.g., JAK1 vs. JAK3) .
- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm target engagement .
Tables
| Computational Tools | Application | References |
|---|---|---|
| DFT (B3LYP) | Solvent interactions | |
| COMSOL Multiphysics + AI | Degradation modeling | |
| AutoDock Vina | Target docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
